2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a carboxylic acid group. The presence of the 4-fluorophenoxymethyl group adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the 4-Fluorophenoxymethyl Group: This step involves the nucleophilic substitution reaction where a 4-fluorophenol derivative reacts with a suitable leaving group attached to the thiazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The fluorine atom in the 4-fluorophenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-(4-chlorophenoxymethyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
2-(4-bromophenoxymethyl)-1,3-thiazole-4-carboxylic acid:
2-(4-methylphenoxymethyl)-1,3-thiazole-4-carboxylic acid: The presence of a methyl group instead of a halogen can lead to different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(4-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3S/c12-7-1-3-8(4-2-7)16-5-10-13-9(6-17-10)11(14)15/h1-4,6H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLRUKPYXUKZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=CS2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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